![molecular formula C8H9N5O B11904615 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11904615.png)

4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

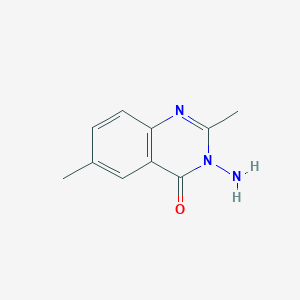

Beschreibung

4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-7-carboxamid ist eine heterozyklische Verbindung, die in den Bereichen der pharmazeutischen Chemie und Pharmakologie großes Interesse geweckt hat. Diese Verbindung ist bekannt für ihre potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Krebs, da sie bestimmte Enzyme hemmen kann, die an der Zellzyklusregulation beteiligt sind .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-7-carboxamid umfasst typischerweise mehrstufige Reaktionen. Eine gängige Methode beinhaltet die Kondensation von 5-Formyl-4-methylaminopyrimidinen mit Arylacetonitrilen, gefolgt von der Hydrolyse der 7-Iminogruppe . Ein weiterer Ansatz beinhaltet die Reaktion von 4-Amino-5-formylpyrimidinen mit Cyanoessigsäureester .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht umfassend dokumentiert. Die Synthese folgt im Allgemeinen ähnlichen Wegen wie in Laborsituationen, mit Optimierungen für die Skalierung und Kosteneffizienz.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-7-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die an den Pyrimidinring gebundenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, sind üblich für die Modifizierung der Amino- und Carboxamidgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion Amine oder Alkohole ergeben kann .

Wissenschaftliche Forschungsanwendungen

4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-7-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre Wechselwirkungen mit verschiedenen biologischen Zielstrukturen untersucht.

Industrie: Seine Derivate werden für den Einsatz in Pharmazeutika und Agrochemikalien untersucht.

Wirkmechanismus

Der Wirkmechanismus von 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-7-carboxamid beinhaltet die Hemmung von CDK2. Dieses Enzym spielt eine zentrale Rolle im Zellzyklus, und seine Hemmung kann zu einem Zellzyklusarrest und Apoptose in Krebszellen führen. Die Verbindung bindet an die aktive Stelle von CDK2 und verhindert so seine Interaktion mit Cyclin A2, die für seine Aktivierung notwendig ist .

Wirkmechanismus

The mechanism of action of 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide involves the inhibition of CDK2. This enzyme plays a pivotal role in the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for its activation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrazolo[3,4-d]pyrimidin: Eine weitere heterozyklische Verbindung mit ähnlichen Strukturmerkmalen und biologischen Aktivitäten.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin: Bekannt für seine CDK2-Hemmwirkung.

Einzigartigkeit

4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-7-carboxamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine Bindungsaffinität und Selektivität für CDK2 im Vergleich zu anderen ähnlichen Verbindungen erhöht .

Eigenschaften

Molekularformel |

C8H9N5O |

|---|---|

Molekulargewicht |

191.19 g/mol |

IUPAC-Name |

4-amino-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxamide |

InChI |

InChI=1S/C8H9N5O/c1-13-2-4-5(6(13)8(10)14)11-3-12-7(4)9/h2-3H,1H3,(H2,10,14)(H2,9,11,12) |

InChI-Schlüssel |

NOKVCDKRPQYULG-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C2C(=C1C(=O)N)N=CN=C2N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde](/img/structure/B11904598.png)

![6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904600.png)